N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methoxybenzamide
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Description
Future Directions
Furan platform chemicals, which include furan derivatives like “N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methoxybenzamide”, have potential for a wide range of applications . They can be economically synthesized from biomass, offering both economic and ecological benefits . The future may see more research into the synthesis and applications of these compounds .
Mechanism of Action
Biochemical pathways affected by the compound would also depend on its specific targets. For example, if the compound were to act as an inhibitor for a certain enzyme, it could disrupt the biochemical pathway that the enzyme is involved in, leading to downstream effects.
Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. The furan ring in the compound adds polarity as well as the potential for hydrogen bonding, which can improve pharmacokinetic characteristics of lead molecules and thus optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-17-5-3-2-4-15(17)18(21)19-12-16(14-6-9-23-13-14)20-7-10-24-11-8-20/h2-6,9,13,16H,7-8,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLOSZRHZYYIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methoxybenzamide |
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